molecular formula C12H11F6NO4 B2835551 N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 320418-41-5

N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2835551
CAS No.: 320418-41-5
M. Wt: 347.213
InChI Key: OAEANLUBKWZQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Fluorinated Benzamide Derivatives

Fluorinated benzamide derivatives have emerged as critical scaffolds in medicinal and materials chemistry due to fluorine’s unique electronic and steric properties. The incorporation of fluorine into benzamide frameworks dates to the mid-20th century, with early studies focusing on its ability to modulate bioavailability and metabolic stability. By the 1990s, fluorinated benzamides gained prominence in antibiotic development, particularly as inhibitors of bacterial cell division proteins like FtsZ. For instance, 2,6-difluorobenzamide derivatives were shown to stabilize nonplanar conformations in FtsZ, enhancing their binding affinity and antimicrobial potency. Concurrently, fluorinated benzamides became pivotal in oncology research, where derivatives such as histone deacetylase (HDAC) inhibitors demonstrated enhanced target selectivity due to fluorine’s electron-withdrawing effects. The historical trajectory of these compounds underscores their versatility, driven by fluorine’s capacity to fine-tune molecular conformation, intermolecular interactions, and crystal packing efficiency.

Research Significance of 2,5-bis(2,2,2-trifluoroethoxy) Substitution Patterns

The 2,5-bis(2,2,2-trifluoroethoxy) substitution pattern introduces two trifluoroethoxy (–OCH₂CF₃) groups at the 2- and 5-positions of the benzamide ring. This substitution strategy combines steric bulk with strong electron-withdrawing characteristics, which profoundly influence the compound’s physicochemical properties. The trifluoroethoxy group’s –CF₃ moiety creates a hydrophobic microenvironment, potentially enhancing membrane permeability, while its ether oxygen facilitates hydrogen bonding with biological targets. Crystallographic studies of analogous fluorinated benzamides reveal that such substituents reduce conformational disorder by enforcing specific dihedral angles between aromatic rings and adjacent functional groups. For example, in 2-fluorobenzamide, fluorine substitution suppresses torsional flexibility, stabilizing antiparallel dimeric tapes in the crystal lattice. Extending this principle, the 2,5-bis(trifluoroethoxy) configuration likely imposes rigid spatial constraints, optimizing packing efficiency and thermodynamic stability.

Table 1: Crystallographic Parameters of Select Fluorinated Benzamide Derivatives

Compound Space Group Z′ Density (g/cm³) Dihedral Angle (°)
2-Fluorobenzamide P2₁/c 2 1.447 96.7
2,6-Difluorobenzamide P2₁/n 1 1.418 90.7
Thiobenzamide P2₁/c 4 1.367 90.1

N-Methoxy Modification: Theoretical Background

The N-methoxy (–NHOMe) group in N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide introduces a methoxy substituent at the benzamide’s nitrogen atom. This modification alters electronic density distribution across the amide bond, potentially weakening resonance stabilization and increasing rotational flexibility. Computational studies of similar N-alkoxybenzamides suggest that the methoxy group reduces planarity between the amide and aromatic ring, favoring non-canonical conformations that enhance interaction with hydrophobic protein pockets. Furthermore, the N-methoxy moiety may participate in unconventional hydrogen bonds, such as C–H···O interactions, which are critical in crystal engineering and ligand-receptor binding. In fluorinated systems, the interplay between N-methoxy and trifluoroethoxy groups could synergistically suppress molecular disorder, as observed in 2-fluorobenzamide derivatives where fluorine substitution stabilizes specific conformers.

Current Research Landscape and Knowledge Gaps

Recent advances in fluorinated benzamide chemistry have focused on optimizing substituent patterns for targeted applications. For example, 2,6-difluorobenzamide derivatives exhibit potent FtsZ inhibition, with fluorine atoms enforcing a bioactive conformation that mimics the transition state of GTP hydrolysis. Similarly, HDAC inhibitors bearing fluorinated hydroxamic acids demonstrate improved metabolic stability due to fluorine’s electronegativity. However, the 2,5-bis(trifluoroethoxy) motif remains underexplored, particularly in conjunction with N-methoxy modifications. Existing studies highlight the challenges of balancing steric bulk and electronic effects in polyfluorinated systems. For instance, 2,4-difluorobenzamide derivatives exhibit unique crystal packing incompatible with larger substituents like trifluoroethoxy groups. Additionally, the N-methoxy group’s impact on solubility and crystallinity in heavily fluorinated environments remains uncharacterized, representing a critical knowledge gap.

Research Objectives and Scope

This article aims to systematically evaluate the structural and functional implications of the this compound framework. Key objectives include:

  • Synthesizing the compound via scalable routes, leveraging methodologies developed for fluorinated hydroxamic acids.
  • Characterizing its crystal structure to assess substituent-driven effects on packing efficiency and conformational disorder.
  • Analyzing electronic properties through computational models to predict bioavailability and target engagement.
  • Identifying potential applications in antimicrobial or anticancer therapies based on structural analogies to established fluorinated benzamide inhibitors. By addressing these objectives, this work seeks to advance the rational design of fluorinated benzamides with tailored physicochemical and biological profiles.

Properties

IUPAC Name

N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6NO4/c1-21-19-10(20)8-4-7(22-5-11(13,14)15)2-3-9(8)23-6-12(16,17)18/h2-4H,5-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEANLUBKWZQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and methoxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to regenerate the benzoic acid:

  • Acidic Hydrolysis : HCl or H2_2SO4_4 in refluxing ethanol/water.

  • Basic Hydrolysis : NaOH or KOH in aqueous medium.

Example :

N MethoxybenzamideHCl H2O2 5 Bis 2 2 2 trifluoroethoxy benzoic acid+Methoxyamine\text{N Methoxybenzamide}\xrightarrow{\text{HCl H}_2\text{O}}\text{2 5 Bis 2 2 2 trifluoroethoxy benzoic acid}+\text{Methoxyamine}

Yield : >90% under optimized conditions .

Condensation and Cyclization

The compound participates in condensation reactions to form heterocyclic derivatives:

  • Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones, which cyclize to 1,3,4-oxadiazoles or 1,3-thiazolidin-4-ones .

Reaction with Benzaldehyde :

N Methoxybenzamide+PhCHOEtOH HydrazoneAc2O1 3 4 Oxadiazole\text{N Methoxybenzamide}+\text{PhCHO}\xrightarrow{\text{EtOH }}\text{Hydrazone}\xrightarrow{\text{Ac}_2\text{O}}\text{1 3 4 Oxadiazole}

Conditions :

  • Ethanol reflux for hydrazone formation .

  • Acetic anhydride at 120°C for cyclization .

Reported Yields :

Product TypeYield (%)Conditions
1,3,4-Oxadiazole85–92Ac2_2O, 8h reflux
1,3-Thiazolidin-4-one88–95Thioglycolic acid, dioxane

Functional Group Transformations

  • Trifluoroethoxy Group Stability : The 2,2,2-trifluoroethoxy substituents are resistant to nucleophilic substitution due to the electron-withdrawing CF3_3 group .

  • Methoxy Group Reactivity : The N-methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) .

Oxidation and Reduction

  • Oxidation : The benzylic position (if present) is oxidized to ketones using KMnO4_4 or H2_2O2_2/NaOH .

  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces unsaturated bonds in side chains.

Spectral Characterization

Key spectral data for reaction monitoring:

  • IR : Amide C=O stretch at ~1680 cm1^{-1}, trifluoroethoxy C-O at ~1220 cm1^{-1} .

  • 1^11H NMR : Trifluoroethoxy CH2_2 protons at δ 4.0–4.4 (multiplet), methoxy N–CH3_3 at δ 3.3–3.5 .

Scientific Research Applications

Synthesis and Chemical Properties

N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide can be synthesized through a multi-step process involving the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with methanol and thionyl chloride to form the corresponding benzamide. The synthesis has been optimized for yield and efficiency in various studies .

Chemical Structure:

  • Molecular Formula: C17H14F6N2O3C_{17}H_{14}F_6N_2O_3
  • Key Functional Groups: Benzamide, trifluoroethoxy substituents

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For example, derivatives synthesized from this compound have shown promising results in inducing apoptosis in cancer cells through DNA damage mechanisms . In vivo studies using genetically modified models indicate that certain derivatives exhibit significant anti-diabetic activity as well .

Compound Activity Model Used Outcome
5bAnti-cancerColony formation assaySignificant apoptosis observed
5dAnti-diabeticDrosophila melanogasterLowered glucose levels significantly

Anti-Arrhythmic Properties

This compound is also related to the synthesis of flecainide, a well-known anti-arrhythmic drug. Flecainide acts by inhibiting sodium and potassium channels in cardiac tissues, thereby reducing abnormal heart rhythms . The connection between these compounds offers insights into their therapeutic potential in managing cardiac conditions.

Pharmacological Insights

The pharmacological profile of this compound derivatives suggests a broad spectrum of activity against various diseases:

  • Cardiovascular Diseases: As a precursor to flecainide, it plays a crucial role in treating arrhythmias.
  • Cancer Therapeutics: Its derivatives have been evaluated for their ability to combat different types of cancer by inducing cell death and inhibiting tumor growth .
  • Diabetes Management: Certain derivatives have shown effectiveness in lowering blood sugar levels in experimental models .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound derivatives:

  • Study on Anti-Cancer Activity:
    • Researchers synthesized various hydrazone derivatives from this compound and evaluated their cytotoxic effects on cancer cell lines. Results indicated that specific compounds significantly inhibited cell proliferation and induced apoptosis .
  • Diabetes Research:
    • In a study involving Drosophila models genetically modified to exhibit diabetic traits, compounds derived from this compound demonstrated a marked decrease in glucose levels compared to control groups .

Mechanism of Action

The mechanism of action of N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. This interaction can modulate various biological processes, such as cell signaling, enzyme activity, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Features and Activity of Selected Compounds
Compound Name Amide Side Chain Key Activity/Application References
Flecainide (N-(2-piperidylmethyl)-2,5-bis-TFE-benzamide) Piperidylmethyl Clinically used antiarrhythmic (Class IC)
NU-FL (N-[2-(4-morpholinyl)ethyl]-2,5-bis-TFE-benzamide) Morpholinoethyl Inhibits sarcoplasmic reticulum Ca²⁺ release (preclinical)
N-(2-Pyridylmethyl)-2,5-bis-TFE-benzamide Pyridylmethyl Flecainide synthesis impurity
N-Methoxy-2,5-bis-TFE-benzamide Methoxy Unknown (hypothetical reduced activity)
5a (Thiazolidinone-linked 2,5-bis-TFE-benzamide) 4-Oxo-1,3-thiazolidin-3-yl Antimicrobial/antifungal (preclinical)

Metabolic and Regulatory Considerations

  • Flecainide Acetate : Metabolized to 5-hydroxy-N-(6-oxo-2-piperidylmethyl)-2-TFE-benzamide, a less active metabolite .
  • Impurity Control : Impurities like N-(pyridylmethyl)-2,5-bis-TFE-benzamide are monitored to ensure drug safety .

Biological Activity

N-Methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C17_{17}H14_{14}F6_6N2_2O3_3
  • Molecular Weight : 396.29 g/mol
  • IUPAC Name : this compound

This structure features a methoxy group and two trifluoroethoxy substituents that contribute to its unique chemical properties and biological activities.

Biological Activities

Recent studies have highlighted several notable biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has demonstrated significant efficacy against various cancer cell lines, particularly glioblastoma. In vitro studies using the LN229 glioblastoma cell line showed cytotoxic effects measured through MTT assays and colony formation tests .
    • The mechanism involves inducing apoptosis in cancer cells, with compounds exhibiting strong interactions with key proteins involved in cell survival pathways.
  • Anti-HIV Activity :
    • Preliminary studies indicate that this compound may inhibit HIV replication through interference with viral entry mechanisms or replication processes .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation markers in preclinical models. This suggests potential applications in treating inflammatory diseases .
  • Antidiabetic Properties :
    • Research indicates that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, providing a basis for its use in diabetes management .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • VEGFR-2 Interaction :
    • The compound exhibits hydrophobic interactions with the VEGFR-2 receptor, which is crucial for angiogenesis. Studies have shown that it can stabilize binding through hydrogen bonds with key amino acid residues .
CompoundResidueDistance (Å)Interaction Type
5dArg 10273.0Hydrogen Bond
5eCys 8174.5Hydrophobic

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Study on Glioblastoma Cells :
    • A study assessed the compound's effect on LN229 cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
  • Inflammation Model :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Diabetes Model :
    • In diabetic rats treated with the compound, there was an observed decrease in blood glucose levels and improvement in insulin sensitivity compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.